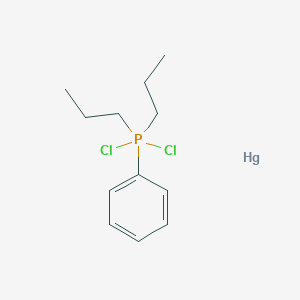
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury is a complex organophosphorus compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of both phosphorus and mercury atoms, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-phenyl-dipropyl-lambda5-phosphane;mercury typically involves the reaction of phosphorus trichloride with benzene in the presence of anhydrous aluminum chloride as a catalyst. This Friedel-Craft reaction results in the formation of dichlorophenylphosphine, which can then be further reacted with dipropylphosphine and mercury compounds to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in organic synthesis and industrial processes .
科学研究应用
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies involving phosphorus and mercury interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of dichloro-phenyl-dipropyl-lambda5-phosphane;mercury involves its interaction with molecular targets through its phosphorus and mercury atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions .
相似化合物的比较
Similar Compounds
Phenyldichlorophosphine: Similar in structure but lacks the dipropyl and mercury components.
Phenylphosphine dichloride: Another related compound with similar reactivity but different applications.
Phenylphosphonous dichloride: Shares the phenyl and dichlorophosphine moieties but differs in its overall structure and properties.
Uniqueness
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury is unique due to the presence of both dipropyl and mercury components, which enhance its reactivity and broaden its range of applications compared to similar compounds .
属性
CAS 编号 |
61156-55-6 |
|---|---|
分子式 |
C12H19Cl2HgP |
分子量 |
465.75 g/mol |
IUPAC 名称 |
dichloro-phenyl-dipropyl-λ5-phosphane;mercury |
InChI |
InChI=1S/C12H19Cl2P.Hg/c1-3-10-15(13,14,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3; |
InChI 键 |
XQJXNIBVVLWPLI-UHFFFAOYSA-N |
规范 SMILES |
CCCP(CCC)(C1=CC=CC=C1)(Cl)Cl.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
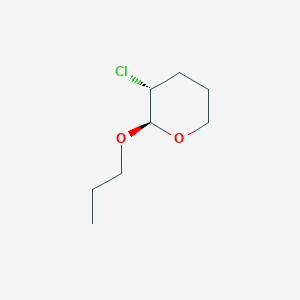
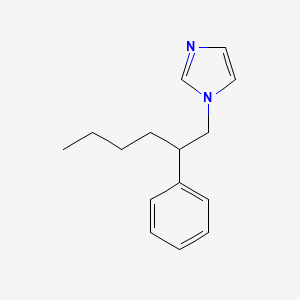
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
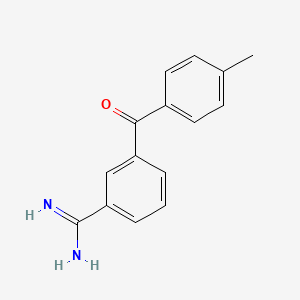

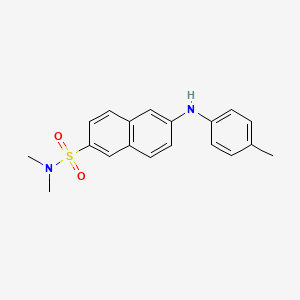

![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
